3-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
“3-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. For a similar compound, it was found to be a solid and should be stored in a dark place, in an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Metabolism and Disposition in Humans
One study discusses the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, which highlights the extensive metabolism these compounds undergo in the human body, with principal routes including oxidation and rearrangement. Such insights can be crucial for understanding how compounds like 3-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide might be metabolized and disposed of in clinical settings, potentially offering new avenues for the treatment of conditions such as insomnia (Renzulli et al., 2011).
Diagnostic Imaging Applications
Another area of application could be in diagnostic imaging, where related compounds have been used as radiolabeled agents for the detection of diseases such as melanoma. The use of benzamide derivatives, for instance, has shown promise in scintigraphic detection of melanoma metastases, providing a basis for the potential diagnostic use of complex molecules including this compound in oncology (Maffioli et al., 1994).
Drug Development and Pharmacokinetics
Understanding the pharmacokinetics of complex compounds is essential for drug development. Studies on compounds like GSK1322322, an antibiotic, shed light on the metabolism, disposition, and pharmacokinetics in humans, including routes of elimination and metabolic pathways. These studies are foundational for developing new drugs with optimized absorption, distribution, metabolism, and excretion profiles, which could be applicable to the research and development of compounds like this compound (Donna B. Mamaril-Fishman et al., 2014).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound describe the potential risks associated with its handling and use. For a similar compound, the safety information includes hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2S/c1-27-9-7-20-15-14-11-22-25(16(14)24-18(23-15)28-2)8-6-21-17(26)12-4-3-5-13(19)10-12/h3-5,10-11H,6-9H2,1-2H3,(H,21,26)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFKDVXCZWGSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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